molecular formula C20H17N5O3 B7702908 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide

Numéro de catalogue B7702908
Poids moléculaire: 375.4 g/mol
Clé InChI: YOQUUEFBNVMLMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment .


Synthesis Analysis

The synthesis of pyrazoloquinolines generally involves condensation and hydrolysis followed by cyclization . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .


Molecular Structure Analysis

The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization . The corresponding acids upon these reactions yield pyrazoloquinolines, which upon substitution yield the final compound .

Mécanisme D'action

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide targets the PI3K pathway by inhibiting the activity of the PI3Kα isoform. This isoform is frequently mutated or overexpressed in various cancers, leading to increased cell growth and survival. By inhibiting PI3Kα, this compound can disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has also been studied for its potential use in other diseases related to PI3K dysregulation. For example, this compound has been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes. It has also been found to reduce inflammation and fibrosis in models of liver and lung disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is its specificity for PI3Kα, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, allowing for easy administration and distribution in animal models. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several potential future directions for the study of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide. One area of interest is the development of combination therapies that incorporate this compound with other cancer treatments. Another potential direction is the investigation of this compound in other diseases related to PI3K dysregulation, such as neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of this compound and improve its solubility for use in various experimental settings.

Méthodes De Synthèse

The synthesis of N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves a multi-step process, starting with the reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and 2-chloro-8-methylquinoline. The resulting product is then reacted with 4-nitrobenzoyl chloride to yield this compound. The overall yield of the synthesis is approximately 20%.

Applications De Recherche Scientifique

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Propriétés

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-3-24-19-16(11-14-6-4-5-12(2)17(14)21-19)18(23-24)22-20(26)13-7-9-15(10-8-13)25(27)28/h4-11H,3H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQUUEFBNVMLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.